Acid Green 25

Description

Contextualization within Anthraquinone (B42736) Dye Chemistry

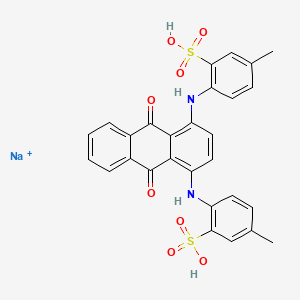

Alizarine Green G, also known as Acid Green 25 or C.I. 61570, is structurally a derivative of anthraquinone. The core of these dyes is the anthraquinone molecule, an aromatic organic compound with the formula C₁₄H₈O₂. The characteristic properties of each dye in this family are determined by the various substituent groups attached to this central structure.

Alizarine Green G is specifically a disodium (B8443419) salt of a sulfonated anthraquinone derivative. cymitquimica.com Its structure features an anthraquinone core with imino groups and substituted methylbenzenesulfonate groups. The presence of sulfonate (–SO₃H) groups is significant as it greatly enhances the dye's solubility in water, making it suitable for aqueous dyeing processes and biological staining applications. This high water solubility is a key differentiator from many other less soluble anthraquinone-based pigments.

Table 1: Chemical Properties of Alizarine Green G

| Property | Value | Source |

|---|---|---|

| Synonyms | This compound, C.I. 61570, Alizarin (B75676) Cyanine Green | cymitquimica.com |

| CAS Number | 4403-90-1 | carlroth.com |

| Chemical Formula | C₂₈H₂₀N₂Na₂O₈S₂ | cymitquimica.com |

| Molecular Weight | 622.58 g/mol | cymitquimica.comlobachemie.com |

| Appearance | Dark green to bluish-green powder | lobachemie.comchemiis.com |

| Melting Point | 235 - 238 °C | lobachemie.com |

| Solubility | Soluble in water and ethanol (B145695) | chemiis.comchemicalbook.com |

Historical Trajectories of Alizarine Dyes in Synthetic and Applied Chemistry

The history of alizarine dyes is a landmark in the development of synthetic chemistry. The original alizarin is a red dye that was historically extracted from the roots of the madder plant (Rubia tinctorum). britannica.com This natural dye has been used since antiquity, with evidence of its use found in ancient Egypt, Persia, and India. britannica.comcassart.co.uk

In 1826, French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated the two primary colorants from the madder root: the more stable red alizarin and a more rapidly fading purpurin. wikipedia.orgwebexhibits.orgtifr.res.in For decades, the madder plant remained the sole source of this important dye.

A revolutionary breakthrough occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working for BASF, successfully developed a method to synthesize alizarin from anthracene. wikipedia.orgic.ac.uk Independently, the English chemist William Henry Perkin discovered the same synthesis, though the BASF patent was filed one day earlier. wikipedia.org This synthesis was commercially introduced in 1871, and the ability to produce the dye from coal tar, a plentiful source of anthracene, caused the market for naturally grown madder to collapse almost overnight. britannica.comwikipedia.org

The successful synthesis of alizarin (1,2-dihydroxyanthraquinone) opened the door for chemists to explore modifications of the anthraquinone structure to create a wide spectrum of colors. wikipedia.org This led to the development of an extensive family of anthraquinone dyes with varying hues, including blues and greens. Alizarine Green G is a direct descendant of this legacy, representing the expansion of the alizarin name to include related synthetic dyes of different colors. wikipedia.org

Current Research Frontiers and Unresolved Questions Concerning Alizarine Green G

The primary application of Alizarine Green G in contemporary research is as a biological stain. It is widely used in histology and microscopy to stain tissues and cellular components, which helps in visualizing cell structures and differentiating between various tissue types. chemiis.com Its utility extends to research in botany and zoology for studying cellular morphology. chemiis.com

Beyond its role in fundamental biological imaging, research frontiers for Alizarine Green G include its application in various industrial products. It is used for dyeing textiles such as wool and silk, as well as leather and paper. chemicalbook.com Its properties are also being explored for use in cosmetics. chemicalbook.com

Several unresolved questions and areas for future research remain:

Advanced Biological Staining: While used for general morphological staining, the full extent of Alizarine Green G's specificity and potential for advanced, targeted staining in complex biological systems is not fully characterized. Research could further explore its binding mechanisms to specific subcellular components.

Environmental Remediation: Some studies have noted the potential for anthraquinone dyes in environmental applications. Investigating the use of Alizarine Green G in processes such as the photocatalytic degradation of environmental pollutants is a potential research avenue.

Photostability and Degradation: The dye is noted for its resistance to photodegradation. A deeper understanding of the chemical mechanisms behind its stability could inform the development of more robust and long-lasting dyes for industrial use. Conversely, understanding its environmental fate and breakdown products is crucial, given its water solubility and use in textile dyeing, which can lead to wastewater challenges.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.2Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAYXBWMYIMERV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024903 | |

| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D & c green 5 appears as fine black or green powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 70 °F (NTP, 1992), Slightly soluble in acetone, alcohol, pyridine. Insoluble in chloroform, toluene., In 2-methoxyethanol 30 mg/mL, ethanol 2 mg/mL, temperature not specified, In water, 60 mg/mL, temperature not specified | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.3X10-25 mm Hg at 25 °C | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of Nov 22, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities and accompanying contaminants:, Table: Impurities and accompanying contaminants [Table#7948] | |

| Details | European Commission; Scientific Committee on Consumer Products (SCCP): Opinion on Acid Green 25 (COLIPA No. C 178) (June 2005). Available from, as of October 25, 2011: https://ec.europa.eu/health/ph_risk/committees/04_sccp/sccp_opinions_en.htm | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark blue-green powder, Green powder | |

CAS No. |

4403-90-1 | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alizarin Cyanine Green F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C GREEN NO. 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J6RDU8L9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

455 to 460 °F (NTP, 1992), 235-238 °C | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies of Alizarine Green G

Established Synthetic Pathways and Reported Challenges

The traditional synthesis of Alizarine Green G is a well-documented process, primarily centered around the condensation of an anthraquinone (B42736) derivative with an aromatic amine, followed by sulfonation. These established protocols, while effective, present challenges related to reproducibility, yield, and the generation of by-products.

Analysis of Existing Protocols for Reproducibility in Alizarine Green G Synthesis

The reproducibility of Alizarine Green G synthesis can be influenced by several factors, including the purity of starting materials, precise control of reaction conditions, and the effectiveness of purification methods. The primary synthesis route involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) or its leuco form with p-toluidine (B81030), followed by sulfonation.

Challenges in reproducibility can arise from:

Side Reactions: The condensation reaction can lead to the formation of isomeric by-products and over-condensation products, which are often difficult to separate from the main product. The reaction of 1,4-dihydroxyanthraquinone with p-toluidine can potentially yield not only the desired 1,4-bis(p-toluidino)anthraquinone but also mono-substituted products.

Purification Difficulties: The crude product is often a mixture that requires extensive purification. Techniques such as salting out and recrystallization are commonly employed. However, the presence of closely related impurities can make achieving high purity challenging. For instance, the separation of mono-sulfonated by-products from the desired di-sulfonated product requires careful control of the purification process. europa.eu

Reaction Conditions: The temperature and duration of both the condensation and sulfonation steps are critical. Deviations from optimal conditions can significantly impact the yield and purity of the final product, thus affecting the reproducibility of the synthesis.

| Parameter | Condition | Impact on Reproducibility |

| Starting Material Purity | High purity quinizarin (B34044) and p-toluidine | Minimizes side reactions and simplifies purification. |

| Reaction Temperature | Optimal range for condensation and sulfonation | Deviations can lead to incomplete reactions or increased by-product formation. |

| Reaction Time | Controlled duration for each step | Insufficient time can result in low yields, while excessive time may promote side reactions. |

| Purification Method | Effective separation of by-products | Inefficient purification leads to inconsistent product quality. |

Investigations into Sulfonation and Diazotization as Core Synthetic Steps

Sulfonation is a critical step in the synthesis of Alizarine Green G, as it introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the dye molecule. These groups are essential for imparting water solubility to the dye, a crucial property for its application in aqueous dyeing processes. The sulfonation is typically carried out using strong sulfonating agents like oleum (B3057394) (fuming sulfuric acid). The position and degree of sulfonation are vital for the final color and properties of the dye. The synthesis of the precursor, p-toluidine-2-sulfonic acid, for example, involves the reaction of p-toluidine with oleum in sulfuric acid at controlled temperatures. google.com

Diazotization , the conversion of a primary aromatic amine to a diazonium salt, is a fundamental reaction in the synthesis of many azo dyes. While the primary synthesis of Alizarine Green G from quinizarin and p-toluidine does not directly involve a diazotization step for the main chromophore formation, this reaction is relevant in the synthesis of other anthraquinone dyes and potential precursors. arpgweb.comasianpubs.orgcore.ac.ukdiscoveryjournals.orgresearchgate.net For instance, diazonium salts of aminoanthraquinones can be used as intermediates to introduce other functional groups or to form azo-anthraquinone hybrid dyes. arpgweb.comasianpubs.orgcore.ac.ukdiscoveryjournals.orgresearchgate.net The investigation of diazotization in the context of anthraquinone chemistry opens up possibilities for creating novel derivatives with different colors and properties.

Novel Synthetic Approaches for Alizarine Green G

In response to the growing demand for sustainable and environmentally friendly chemical processes, research has focused on developing novel synthetic approaches for Alizarine Green G that adhere to the principles of green chemistry.

Green Chemistry Principles in Alizarine Green G Production

The application of green chemistry principles to the synthesis of Alizarine Green G aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and minimize waste.

Alternative Solvents: Traditional synthesis often employs volatile and hazardous organic solvents. Research is exploring the use of greener alternatives such as water, supercritical fluids (like CO2), and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). whiterose.ac.ukresearchgate.netsigmaaldrich.com These solvents offer advantages in terms of reduced toxicity and easier recovery and recycling. whiterose.ac.ukresearchgate.netsigmaaldrich.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a promising technology to accelerate organic reactions. mdpi.comajrconline.orgacs.orgijnrd.orgresearchgate.net In the context of dye synthesis, it can lead to significantly shorter reaction times, increased yields, and often cleaner reactions with fewer by-products compared to conventional heating methods. mdpi.comajrconline.orgacs.orgijnrd.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts in chemical synthesis is a cornerstone of green chemistry. Laccases and peroxidases, for example, have been investigated for their ability to degrade and potentially synthesize anthraquinone dyes. acs.orggoldschmidt.infoacs.orgnih.gov While challenges in enzyme stability and cost remain, biocatalytic routes offer a highly specific and environmentally benign alternative to traditional chemical methods. acs.orggoldschmidt.infoacs.orgnih.gov

| Green Chemistry Approach | Advantage |

| Use of Greener Solvents | Reduced toxicity, improved safety, and easier recycling. |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, and reduced energy consumption. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced waste generation. |

Exploration of Alternative Precursors and Reaction Conditions

The search for alternative precursors for Alizarine Green G synthesis is driven by the desire to move away from petroleum-based feedstocks towards more sustainable and renewable sources.

Bio-based Precursors: There is growing interest in utilizing biomass-derived chemicals as starting materials for dye synthesis. While specific bio-based precursors for Alizarine Green G are still in the early stages of research, the broader field of green chemistry is actively exploring pathways to convert natural products into valuable chemical intermediates.

Alternative Catalysts: The use of solid acid catalysts, such as zeolites or sulfated zirconia, in place of corrosive liquid acids like sulfuric acid for sulfonation reactions is an area of active investigation. These solid catalysts are often more easily separated from the reaction mixture, are reusable, and can lead to cleaner reaction profiles.

The development of novel synthetic routes for Alizarine Green G continues to be an important area of research, with a strong emphasis on improving the sustainability and efficiency of the production process.

Advanced Spectroscopic and Analytical Characterization of Alizarine Green G

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of Alizarine Green G. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its electronic structure, functional groups, and atomic connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing the chromophoric system of Alizarine Green G. The color of the dye is a direct result of its ability to absorb light in the visible region of the electromagnetic spectrum. The extensive conjugated system of π-electrons, which spans the anthraquinone (B42736) core and the adjoined substituted phenyl rings, is responsible for these absorptions.

The UV-Vis spectrum of Alizarine Green G in water exhibits characteristic absorption maxima (λmax) in the red region of the spectrum, which results in its green appearance. nih.gov The primary absorptions are attributed to π → π* electronic transitions within the chromophore. Research findings have identified two main absorption peaks. nih.govlobachemie.com

| Source | Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| PubChem (HSDB) nih.gov | Water | 642 | 608 |

| Loba Chemie lobachemie.com | Water (20 ppm) | 637 - 652 | 603 - 613 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups present in the Alizarine Green G molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

While a publicly available full spectrum is limited, reference spectra have been recorded using techniques such as KBr-pellets and Attenuated Total Reflectance (ATR). nih.govspectrabase.com Based on the known structure of Alizarine Green G, the FT-IR spectrum is expected to display several key absorption bands corresponding to its constituent functional groups. The anthraquinone core gives rise to characteristic carbonyl (C=O) and aromatic ring (C=C) stretching vibrations. researchgate.net Additionally, the molecule's structure includes secondary amine (N-H) linkers, sulfonate groups (S=O), and methyl (C-H) groups, all of which produce distinct signals.

| Functional Group | Expected Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H (methyl) | Stretching | 2850 - 3000 |

| Quinone Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | 1150 - 1250 and 1030 - 1070 |

Mass Spectrometry (MS) for Molecular Ion Peak and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure. For Alizarine Green G, MS confirms the compound's elemental composition and helps elucidate its structural assembly. medkoo.comdrugfuture.com

The molecular formula for the disodium (B8443419) salt of Alizarine Green G is C₂₈H₂₀N₂Na₂O₈S₂. nih.govdrugfuture.comrsc.org The molecular weight is approximately 622.58 g/mol . lobachemie.comdrugfuture.comcarlroth.com In a mass spectrum, the compound would be detected based on the mass of its constituent ions. Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would likely involve the characteristic loss of sulfonate groups (SO₃, ~80 Da) and cleavage at the C-N bonds linking the anthraquinone core to the tolyl groups.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | nih.govdrugfuture.com |

| Molecular Weight | 622.58 g/mol | lobachemie.comdrugfuture.com |

| Exact Mass | 622.04564651 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. While specific, publicly available experimental NMR spectra for Alizarine Green G are scarce, a theoretical analysis based on its structure allows for the prediction of its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum would be complex, with distinct regions for different types of protons:

Aromatic Region (~6.5-8.5 ppm): Multiple signals would appear in this region, corresponding to the protons on the anthraquinone core and the two p-toluidine-sulfonic acid moieties. The exact shifts would be influenced by their position relative to the electron-withdrawing carbonyl and sulfonate groups and the electron-donating amine groups.

Amine Proton (N-H): A broad signal, potentially in the range of 9-11 ppm, would correspond to the two N-H protons. Its position and broadness could be affected by solvent and temperature.

Methyl Protons (-CH₃): A sharp singlet, integrating to six protons, would be expected in the upfield region (~2.0-2.5 ppm), corresponding to the two methyl groups on the tolyl rings.

The ¹³C NMR spectrum would similarly show a variety of signals:

Carbonyl Carbons (~180-190 ppm): Two distinct signals for the non-equivalent carbonyl carbons of the anthraquinone core.

Aromatic Carbons (~110-150 ppm): A large number of signals corresponding to the carbons of the three aromatic rings. Carbons bonded to nitrogen, sulfur, and oxygen would be significantly shifted.

Methyl Carbons (~20-25 ppm): A signal in the aliphatic region corresponding to the two methyl carbons.

Chromatographic and Separation Science Applications for Alizarine Green G

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of dyes and analyzing their degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Alizarine Green G. Commercial suppliers utilize HPLC to quantify the dye content and ensure it meets specific grade requirements. lobachemie.com The technique separates the main dye component from any unreacted starting materials, by-products from the synthesis, or other isomers.

| Supplier/Source | Reported Purity (Dye Content) |

|---|---|

| Loba Chemie lobachemie.com | Min 75.0% |

Furthermore, HPLC is a vital tool for studying the breakdown of the dye. Studies on the photocatalytic degradation of Alizarine Green G use analytical methods to monitor the decrease in dye concentration over time. wordpress.comresearchgate.net HPLC coupled with detectors like UV-Vis (HPLC-UV) or mass spectrometry (HPLC-MS) can be used to separate, identify, and quantify the smaller aromatic and aliphatic compounds that are formed as the complex chromophore is broken down during degradation processes. wordpress.com

Advanced Chromatographic Profiles for Identification in Complex Matrices

The identification and quantification of Alizarine Green G (also known as Acid Green 25) in complex matrices, such as industrial effluents or dyed textiles, necessitates the use of advanced chromatographic techniques. carlroth.com High-Performance Liquid Chromatography (HPLC) is a primary method employed for this purpose due to its high resolution, sensitivity, and applicability to non-volatile compounds like anthraquinone dyes. researchgate.net

Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to ensure the effective separation of Alizarine Green G from other components in a sample. researchgate.net Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is commonly applied. The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with an aqueous buffer, with the gradient or isocratic elution optimized to achieve sharp, well-resolved peaks. researchgate.net Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector set to the wavelength of maximum absorbance for Alizarine Green G, allowing for both identification and quantification.

The primary objective of using such "green" chromatographic techniques is to develop methods that are environmentally friendly by minimizing solvent consumption and waste generation, often through miniaturization and the use of less toxic solvents. longdom.orgmdpi.com

Below is an interactive table representing a typical set of parameters for an HPLC method designed for the analysis of Alizarine Green G.

| Parameter | Value/Description | Purpose |

| Instrument | High-Performance Liquid Chromatography (HPLC) System | Separation and detection of the analyte. |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separating components based on polarity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Solvent system to elute the analyte from the column. |

| Elution Mode | Gradient Elution | Varies the mobile phase composition to effectively separate multiple components in a complex matrix. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Detection | UV-Vis or Diode Array Detector (DAD) at λmax | Identifies and quantifies the compound based on its light absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system for analysis. |

| Column Temp. | 30 °C | Ensures reproducible retention times and peak shapes. |

Advanced Characterization of Alizarine Green G in Doped Materials

The incorporation of Alizarine Green G into various materials as a dopant or functional agent requires advanced characterization to understand its impact on the host material's properties. Techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are crucial for this purpose.

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. researchgate.net When Alizarine Green G is doped into a crystalline host, XRD is employed to determine how the dye molecules affect the host's crystal lattice. The analysis can reveal changes in lattice parameters, the introduction of strain, or the formation of new crystalline phases. nih.govmdpi.com

The XRD pattern of a crystalline material is a unique fingerprint, consisting of diffraction peaks at specific angles (2θ). researchgate.net By applying Bragg's Law, these angles are used to calculate the interplanar spacing (d-spacing) within the crystal. Analysis of the XRD data for Alizarine Green G-doped crystals would involve comparing their diffraction patterns to that of the undoped host material. Significant shifts in peak positions can indicate the incorporation of the dye into the crystal lattice, while the appearance of new peaks might suggest phase separation or the formation of a new co-crystal structure. nih.gov The broadening of diffraction peaks can also provide information about a reduction in crystallite size or an increase in lattice strain due to the presence of the dopant molecules. mdpi.com

The following table illustrates hypothetical XRD data for a host crystal before and after doping with Alizarine Green G, showing potential shifts in diffraction peaks that indicate structural changes.

| 2θ Angle (Undoped) | 2θ Angle (Doped) | d-spacing (Å) (Undoped) | d-spacing (Å) (Doped) | Miller Indices (hkl) | Interpretation |

| 25.4° | 25.2° | 3.50 | 3.53 | (101) | Lattice expansion due to dopant incorporation. |

| 37.8° | 37.8° | 2.38 | 2.38 | (004) | No change in this plane. |

| 48.1° | 47.9° | 1.89 | 1.90 | (200) | Lattice expansion. |

| 54.3° | 54.1° | 1.69 | 1.70 | (105) | Lattice expansion. |

Note: The data in this table is illustrative and represents the type of results obtained from an XRD analysis of doped materials.

Scanning Electron Microscopy (SEM) is an essential technique for studying the surface morphology and microstructure of materials. mdpi.com In the context of materials containing Alizarine Green G, SEM provides high-resolution images that reveal the size, shape, and distribution of the dye within the host matrix. researchgate.net This is particularly important for understanding how the dye influences the material's physical properties and for quality control in applications such as pigments or functional composites.

For instance, when Alizarine Green G is used to color a polymer or is adsorbed onto a substrate, SEM can visualize how the dye particles are dispersed. mdpi.com It can identify whether the dye forms aggregates, is evenly distributed, or alters the surface texture of the host material. In studies of dye-doped crystals, SEM can show changes in crystal habit or surface features that result from the interaction between the dye and the growing crystal faces. researchgate.net When combined with Energy-Dispersive X-ray Spectroscopy (EDS), an analytical technique often paired with SEM, it is possible to map the elemental composition of the sample's surface, confirming the presence and location of Alizarine Green G through the detection of elements like sulfur and sodium, which are characteristic of the dye. carlroth.comacs.org

The table below summarizes the kind of morphological information that can be obtained from SEM analysis of materials containing Alizarine Green G.

| Material Type | SEM Observation | Implication |

| Polymer Composite | Fine, evenly dispersed particles (<1 µm) | Good compatibility and uniform coloration. |

| Surface Coating | Agglomerates of dye (5-10 µm) on the surface | Poor dispersion, potentially leading to non-uniform properties. |

| Doped Crystal | Altered crystal habit from cubic to prismatic | The dye acts as a habit modifier by selectively adsorbing to certain crystal faces. |

| Fiber Adsorbent | Dye concentrated within the porous structure of fibers | Effective adsorption and containment of the dye within the material. mdpi.com |

Note: The observations in this table are representative examples of findings from SEM studies.

Mechanistic Investigations of Alizarine Green G Chemical Reactions

Oxidation and Reduction Chemistry of Alizarine Green G

The stability of Alizarine Green G under oxidative stress has been investigated primarily through photocatalytic degradation studies. These processes utilize a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, initiates the oxidative breakdown of the dye molecule. researchgate.net

The fundamental mechanism involves the generation of highly reactive oxygen species (ROS) when the photocatalyst is irradiated. UV light with sufficient energy excites an electron from the valence band to the conduction band of the TiO₂, leaving behind a positive hole (h⁺). researchgate.net This primary charge separation leads to a cascade of reactions producing potent oxidizing agents. The positive hole can directly oxidize the adsorbed dye molecule or react with water and hydroxide (B78521) ions to form hydroxyl radicals (•OH). researchgate.net Concurrently, the electron in the conduction band reacts with molecular oxygen to produce superoxide (B77818) radical anions (O₂•⁻). researchgate.net These ROS, particularly the hydroxyl radicals, are powerful, non-selective oxidizing agents that attack the Alizarine Green G molecule, leading to its degradation. researchgate.net

The pathway can be summarized by the following reactions:

Photoexcitation: TiO₂ + hν → e⁻ + h⁺

Hydroxyl Radical Formation: h⁺ + H₂O → •OH + H⁺

Superoxide Formation: e⁻ + O₂ → O₂•⁻

Dye Oxidation: •OH + Alizarine Green G → Degradation Products

Studies have shown that the efficiency of this oxidative degradation is influenced by several key parameters. The degradation rate increases with a higher loading of the TiO₂ catalyst but decreases with a higher initial concentration of the dye. researchgate.net The pH of the solution is also a critical factor; acidic conditions (pH 4) have been found to enhance degradation. researchgate.net This is attributed to the favorable electrostatic attraction between the surface of the photocatalyst, which becomes positively charged at a pH below its point of zero charge, and the anionic sulfonate groups of the Alizarine Green G molecule. researchgate.net However, compared to other textile dyes like Reactive Red 195 and Reactive Black 5, Alizarine Green G has demonstrated lower reactivity in TiO₂-catalyzed photocatalytic degradation. researchgate.net

Table 1: Factors Affecting Photocatalytic Oxidation of Alizarine Green G

| Parameter | Effect on Degradation Rate | Rationale | Source |

|---|---|---|---|

| **Catalyst Loading (TiO₂) ** | Increases (in range 0.5–1.5 g/L) | More active sites available for photocatalysis. | researchgate.net |

| Initial Dye Concentration | Decreases (in range 20-100 mg/L) | Higher concentration can block UV light from reaching the catalyst surface. | researchgate.net |

| Solution pH | Decreases with increasing pH (4-10) | Acidic pH (e.g., 4) promotes electrostatic attraction between the positive catalyst surface and the anionic dye. | researchgate.net |

Specific research detailing the reductive stability and mechanistic pathways for Alizarine Green G is not extensively available in the public domain. However, based on its chemical structure as an anthraquinone (B42736) derivative, general principles of reduction for this class of compounds can be considered. The core of the Alizarine Green G molecule is the anthraquinone system, which is an electrophilic conjugated dione.

The primary pathway for the reduction of anthraquinone dyes typically involves the two-electron, two-proton reduction of the quinone carbonyl groups to form the corresponding hydroquinone (B1673460). This transformation results in a significant change in the electronic structure of the molecule, leading to decolorization as the extensive conjugation of the chromophore is disrupted. The reaction is reversible, and the hydroquinone form can be re-oxidized back to the quinone by an appropriate oxidizing agent, such as atmospheric oxygen. The stability of the reduced hydroquinone form is a key aspect of its reductive stability.

A generalized reductive pathway for the anthraquinone core is:

Quinone + 2e⁻ + 2H⁺ ⇌ Hydroquinone

While this represents a plausible reductive pathway, detailed experimental studies, including the identification of intermediates and final products specific to Alizarine Green G, are required for a complete mechanistic understanding.

Substitution Reactions Involving Alizarine Green G Moieties

Detailed experimental studies on electrophilic or nucleophilic substitution reactions performed directly on the Alizarine Green G molecule are not prominently featured in available research. However, the reactivity of its constituent moieties—the anthraquinone core and the p-toluidine (B81030) rings—can be predicted based on fundamental principles of organic chemistry. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution (SEAr):

The anthraquinone core is an electron-deficient aromatic system due to the strong electron-withdrawing effect of the two carbonyl groups. This deactivates the aromatic rings of the quinone toward electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation difficult under standard conditions. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution typically requires a strongly electron-deficient aromatic ring and a good leaving group (like a halide). youtube.comresearchgate.net The Alizarine Green G molecule does not possess a conventional leaving group on its aromatic rings. While the anthraquinone core is electron-deficient, displacement of a hydrogen atom (hydride ion) by a nucleophile is extremely unfavorable. scranton.edu For a substitution reaction to occur, the ring would need to be further activated, or the reaction would have to proceed through a different mechanism, such as one involving a radical-anion intermediate (SNR1). scranton.edu

Photochemical Reaction Mechanisms of Alizarine Green G

The generation of reactive oxygen species (ROS) is a key mechanism in the photochemical degradation of Alizarine Green G, particularly in the context of photocatalysis. researchgate.net When an aqueous solution of the dye is exposed to UV light in the presence of a semiconductor photocatalyst like TiO₂, a series of reactions is initiated that produces several highly reactive species. researchgate.net

The process begins with the absorption of a photon by the TiO₂ particle, which promotes an electron (e⁻) to the conduction band and leaves a hole (h⁺) in the valence band. researchgate.net These charge carriers migrate to the catalyst surface where they interact with adsorbed molecules.

The primary ROS generation pathways are:

Oxidation by Holes: The valence band holes (h⁺) are powerful oxidants. They can react directly with adsorbed water molecules or hydroxide ions (OH⁻) to form hydroxyl radicals (•OH), which are extremely reactive and non-selective. researchgate.net

h⁺ + H₂O → H⁺ + •OH

h⁺ + OH⁻ → •OH

Reduction by Electrons: The conduction band electrons (e⁻) are reducing agents. They react with molecular oxygen (O₂), which acts as an electron acceptor, to form superoxide radical anions (O₂•⁻). researchgate.net

e⁻ + O₂ → O₂•⁻

The superoxide radical can participate in further reactions, for instance, reacting with protons to form hydroperoxyl radicals (HO₂•), which can lead to the formation of hydrogen peroxide (H₂O₂). The subsequent photolysis of H₂O₂ can generate more hydroxyl radicals, thus amplifying the oxidative process. researchgate.net

Table 2: Key Reactive Oxygen Species (ROS) Generated During Photocatalysis of Alizarine Green G

| Reactive Species | Formula | Generation Pathway | Role | Source |

|---|---|---|---|---|

| Hydroxyl Radical | •OH | h⁺ + H₂O/OH⁻ | Primary oxidant, attacks the dye molecule leading to degradation. | researchgate.net |

| Superoxide Anion | O₂•⁻ | e⁻ + O₂ | Precursor to other reactive species like HO₂• and H₂O₂. | researchgate.net |

| Hydroperoxyl Radical | HO₂• | O₂•⁻ + H⁺ | Intermediate in the formation of hydrogen peroxide. | researchgate.net |

| Hydrogen Peroxide | H₂O₂ | H⁺ + O₂•⁻ + HO₂• | Can be photolyzed (H₂O₂ + hν) to form more •OH radicals. | researchgate.net |

These generated ROS are ultimately responsible for the breakdown of the complex Alizarine Green G molecule into simpler, less colored, and often less harmful intermediates, and eventually to CO₂, H₂O, and inorganic ions. researchgate.net

While specific theoretical modeling studies focused exclusively on Alizarine Green G are not prominent in the searched literature, computational chemistry methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to investigate the properties of related anthraquinone dyes. nih.govresearchgate.netresearchgate.net These methods provide deep insights into the electronic structure and excited-state behavior that govern the photophysical and photochemical properties of such molecules.

For related compounds in the alizarin (B75676) family, theoretical modeling has been successfully applied to:

Predict Electronic Absorption Spectra: TD-DFT calculations can simulate UV-Vis absorption spectra, helping to assign electronic transitions, such as n → π* or π → π*, and understand how structural modifications or solvent effects influence the color of the dye. nih.govresearchgate.net

Analyze Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's excitation energy and its potential performance as a photosensitizer. researchgate.net

Investigate Charge Transfer Mechanisms: In applications like dye-sensitized solar cells, computational models can elucidate the mechanism of intramolecular charge transfer (ICT) from a donor part of a molecule to an acceptor part upon photoexcitation. researchgate.net This is critical for designing efficient dyes where light absorption leads to effective electron injection into a semiconductor's conduction band.

Model Excited-State Dynamics: Theoretical studies can map out potential energy surfaces for excited-state processes, such as proton transfer, which can be a key deactivation pathway for dyes containing hydroxyl and carbonyl groups, like the parent compound alizarin. nih.gov

Although direct computational data for Alizarine Green G is sparse in the provided sources, the application of these theoretical methods would be invaluable for understanding its stability, predicting its spectral properties, and exploring its potential in photochemical applications by providing a molecular-level rationale for its observed behavior.

Environmental Remediation and Degradation Research of Alizarine Green G

Photocatalytic Degradation Studies of Alizarine Green G

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the complete mineralization of organic dyes into less harmful substances like carbon dioxide and water. researchgate.net This process utilizes semiconductor materials that, upon activation by light, generate highly reactive oxidative species.

Titanium dioxide (TiO2), particularly in its anatase form or as the commercially available Degussa P25, is a widely studied photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. wordpress.commdpi.com Research has demonstrated that aqueous suspensions of TiO2 under ultraviolet (UV) irradiation are effective in degrading anthraquinonic dyes like Alizarine Green G. researchgate.networdpress.com The fundamental mechanism involves the excitation of TiO2 particles by UV light, which generates electron-hole pairs (e-/h+). These charge carriers react with water and dissolved oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O2•−), which are powerful oxidizing agents capable of breaking down the complex structure of the dye molecules. mdpi.comresearchgate.net Studies confirm that TiO2-assisted photocatalysis can not only decolorize the dye solution but also achieve complete mineralization of the organic carbon into CO2. researchgate.net

The efficiency of the TiO2/UV photocatalytic degradation of Alizarine Green G is highly dependent on several key operational parameters. wordpress.comresearchgate.net

Initial Concentration: The initial concentration of the dye significantly affects the degradation rate. Studies show that the degradation efficiency decreases as the initial concentration of Alizarine Green G increases from 20 mg/L to 100 mg/L. wordpress.comresearchgate.net This is because at higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which impedes the penetration of UV light to the TiO2 surface, thus reducing the generation of reactive radicals.

pH: The pH of the solution is a critical factor as it influences the surface charge of the TiO2 particles and the ionization state of the dye molecule. The photocatalytic degradation of Alizarine Green G was found to be more effective in acidic conditions. wordpress.com Maximum degradation (79%) was achieved at a pH of 4, while the efficiency dropped to 69% at a pH of 10 after 80 minutes of reaction. wordpress.com This is attributed to the amphoteric nature of TiO2; under acidic conditions (pH < 6.8), the surface of TiO2 is positively charged, which promotes the adsorption of the anionic dye, facilitating the degradation process.

Table 1: Optimization of Reaction Parameters for Alizarine Green G Degradation

| Parameter | Tested Range | Optimal Value/Trend | Effect on Degradation | Source |

|---|---|---|---|---|

| Catalyst Loading (TiO2) | 0.5 g/L - 1.5 g/L | 1.2 g/L - 1.5 g/L | Degradation increases with loading up to an optimum, then decreases. | wordpress.comresearchgate.net |

| Initial Dye Concentration | 20 mg/L - 100 mg/L | Lower concentrations | Degradation efficiency decreases as initial concentration increases. | wordpress.comresearchgate.net |

| Solution pH | 4 - 10 | 4 (Acidic) | Maximum degradation occurs at acidic pH, decreasing as pH becomes more alkaline. | wordpress.com |

The photocatalytic degradation of Alizarine Green G generally follows pseudo-first-order kinetics. wordpress.comresearchgate.net This implies that the reaction rate is directly proportional to the concentration of the dye at a constant catalyst concentration and light intensity. The kinetic model supports the observation that the rate of degradation slows as the dye is consumed.

The degradation mechanism is initiated by the generation of highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the oxidation of the dye. researchgate.net The process can be described by the Langmuir-Hinshelwood (L-H) model, which relates the degradation rate to the adsorption of the substrate on the catalyst surface. frontiersin.org The L-H model often simplifies to a pseudo-first-order equation at low initial dye concentrations. researchgate.net The reaction pathway involves the attack of •OH radicals on the anthraquinone (B42736) structure of Alizarine Green G, leading to the cleavage of the aromatic rings and subsequent breakdown into smaller aliphatic intermediates, and ultimately, complete mineralization to CO2, water, and inorganic ions like SO42− from sulfur heteroatoms. researchgate.net

Adsorption-Based Removal of Alizarine Green G from Aqueous Solutions

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. researchgate.net The process involves the mass transfer of dye molecules from the liquid phase to the surface of a solid adsorbent.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.comnih.gov Their exceptionally high surface areas, tunable pore sizes, and tailorable surface chemistry make them highly promising adsorbents for various pollutants, including organic dyes. mdpi.comrsc.org The adsorption capacity of MOFs for dyes can be remarkable, driven by a combination of physical and chemical interactions such as electrostatic forces, hydrogen bonding, and π-π stacking. nih.govuq.edu.au

While direct studies on Alizarine Green G are limited, research on structurally similar dyes provides significant insight into the adsorption mechanisms on specific MOFs like ZIF-67 and UiO-66.

ZIF-67: Zeolitic Imidazolate Framework-67 (ZIF-67) is composed of cobalt ions and 2-methylimidazole (B133640) linkers. It has shown an ultra-high adsorption capacity for cationic dyes like Malachite Green. nih.gov The proposed mechanism for this strong interaction is primarily π-π stacking between the aromatic rings of the dye molecule and the imidazole (B134444) rings of the ZIF-67 framework. nih.gov Given the aromatic nature of Alizarine Green G, a similar π-π stacking interaction is expected to be a dominant mechanism for its adsorption onto ZIF-67.

Table 2: Adsorption Characteristics of ZIF-67 and UiO-66 for Structurally Related Dyes

| MOF | Target Dye Example | Reported Adsorption Capacity (mg/g) | Primary Adsorption Mechanism | Source |

|---|---|---|---|---|

| ZIF-67 | Malachite Green (Cationic) | 2430 | π-π stacking interactions | nih.gov |

| UiO-66 | Alizarin (B75676) Red S (Anionic) | 400 | Electrostatic interactions, Hydrogen bonding | researchgate.netresearchgate.net |

Elucidation of Adsorption Kinetics and Isotherms

The efficiency and mechanisms of dye adsorption are critical for designing effective water treatment systems. Kinetic and isotherm models provide fundamental insights into the adsorption process.

Adsorption Kinetics

The rate at which Alizarine Green G is adsorbed onto a material's surface is described by kinetic models. The most commonly applied models are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is limited by physisorption, where the rate is proportional to the number of available active sites. researchgate.net

Pseudo-Second-Order Model: This model is based on the assumption that chemisorption is the rate-limiting step, involving the sharing or exchange of electrons between the adsorbent and the dye molecule. researchgate.netnih.gov

Studies on similar dyes, such as Alizarin Red S (ARS), have shown that the adsorption process is often best described by the pseudo-second-order kinetic model. nih.govnih.gov For example, when using an iron-based metal-organic framework (Fe-BTC MOF) as an adsorbent for ARS, the calculated equilibrium adsorption capacity (q_e) from the pseudo-second-order model (81.09 mg/g) was in close agreement with the experimental value (80.39 mg/g), indicating that the adsorption of the dye onto the adsorbent sites is the rate-determining step. mdpi.comresearchgate.net This suggests that the interaction involves chemical bonding.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. guilan.ac.ir The Langmuir and Freundlich models are widely used to analyze this relationship.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. youtube.comnih.gov It is often indicative of chemisorption.

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces and does not assume monolayer adsorption. researchgate.netyoutube.com

For the adsorption of ARS and Malachite Green onto an Fe-BTC MOF, the Langmuir model provided the best fit, with high correlation coefficients (R² > 0.99). mdpi.comnih.gov This indicates that the adsorption occurs as a monolayer on the adsorbent surface. Similarly, the adsorption of ARS onto a biosorbent from Alhagi maurorum was also best described by the Langmuir model, with a maximum adsorption capacity (q_max) of 8.203 mg/g. nih.gov

Kinetic and Isotherm Model Parameters for Alizarin Dye Adsorption

| Adsorbent | Dye | Kinetic Model | Kinetic Parameters | Isotherm Model | Isotherm Parameters | Reference |

|---|---|---|---|---|---|---|

| Fe-BTC MOF | Alizarin Red S | Pseudo-Second-Order | k″ = 4.29 × 10⁻³ g∙mg⁻¹ min⁻¹ | Langmuir | q_m = 80 mg∙g⁻¹, K_L = 9.30 × 10³ L∙mg⁻¹ | mdpi.comresearchgate.net |

| Dalbergia sissoo-magnetic iron oxide nanocomposite | Alizarin Red S | Pseudo-Second-Order | q_e (calc) = 21.55 mg/g | Not Specified | Not Specified | nih.gov |

| Alhagi maurorum | Alizarin Red S | Pseudo-Second-Order | Not Specified | Langmuir | q_max = 8.203 mg/g, R² = 0.991 | nih.gov |

| Palm Seeds Activated Carbon | Alizarin | Pseudo-Second-Order | Good Correlation (R²) | Langmuir | q_m > 1000, R² ≈ 1 | researchgate.net |

Surface Interactions and Binding Energetics of Alizarine Green G with Adsorbents

Understanding the thermodynamic feasibility and the nature of the binding interactions between Alizarine Green G and adsorbents is crucial for optimizing removal efficiency. This involves evaluating thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

The spontaneity of the adsorption process is determined by the change in Gibbs free energy. A negative ΔG° value indicates a spontaneous and favorable adsorption process. For the adsorption of Alizarin Red S onto acid-activated Dalbergia sissoo leaf powder and its magnetic nanocomposite, the ΔG° values were -1072 J/mol and -2427 J/mol, respectively, confirming the spontaneous nature of the process. nih.gov

The enthalpy change (ΔH°) reveals whether the adsorption is exothermic (releasing heat) or endothermic (absorbing heat). A positive ΔH° suggests an endothermic process, where adsorption is more favorable at higher temperatures. nih.gov Conversely, a negative ΔH° indicates an exothermic process. nih.gov For instance, the adsorption of Alizarin Red S on Alhagi maurorum was found to be endothermic, with adsorption capacity increasing at higher temperatures. nih.gov The adsorption of Alizarin Red S on Dalbergia sissoo derivatives was exothermic (ΔH° = -9.85 kJ/mol and -10.47 kJ/mol), suggesting the process is more favorable at lower temperatures. nih.gov

The entropy change (ΔS°) reflects the degree of randomness at the solid-liquid interface during adsorption. A positive ΔS° indicates increased randomness at the interface. researchgate.net

The primary mechanisms governing the binding of alizarin dyes to adsorbents include electrostatic interactions, hydrogen bonding, and π-π stacking. nih.gov The surface chemistry of the adsorbent, including the presence of functional groups and its surface charge (determined by the point of zero charge, PZC), plays a significant role in these interactions. mdpi.com

Thermodynamic Parameters for Alizarin Dye Adsorption

| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

|---|---|---|---|---|---|---|

| Dalbergia sissoo (DS) | Alizarin Red S | -1.072 | -9.85 | -29.43 | Spontaneous, Exothermic | nih.gov |

| DS-Magnetic Nanocomposite | Alizarin Red S | -2.427 | -10.47 | -26.97 | Spontaneous, Exothermic | nih.gov |

| Alhagi maurorum | Alizarin Red S | Spontaneous (Value not specified) | Positive (Endothermic) | Not Specified | Spontaneous, Endothermic | nih.gov |

| Palm Seeds Activated Carbon | Alizarin | Spontaneous (Value not specified) | -8.19 (Ea) | Not Specified | Spontaneous | researchgate.net |

Biodegradation and Bioremediation of Alizarine Green G

Bioremediation offers an environmentally friendly alternative to physical and chemical treatment methods. It utilizes microorganisms or their enzymes to break down complex dye molecules into simpler, less toxic compounds. researchgate.net

Enzymatic Degradation by Laccase-Producing Strains (e.g., Stropharia aeruginosa)

Laccases (benzenediol:oxygen oxidoreductase) are multi-copper oxidoreductase enzymes that are highly effective in degrading a wide range of phenolic and non-phenolic compounds, including synthetic dyes. nih.govrsc.org These enzymes are produced by various organisms, particularly white-rot fungi like Stropharia and Trametes species. researchgate.netnih.gov

Research on Alizarin Cyanine Green (ACG), a dye structurally related to Alizarine Green G, has demonstrated the efficacy of laccase from the fungal strain Stropharia sp. ITCC-8422. This strain produced 13.5 U/L of yellow laccase and efficiently decolorized ACG (200 ppm) within two days. researchgate.net The optimal conditions for the laccase activity were found to be a pH of 5 and a temperature of 40°C, achieving 87.6% and 73.9% decolorization, respectively, within just 10 minutes of incubation. researchgate.net The degradation capability of laccase is attributed to its ability to catalyze the oxidation of the dye's aromatic structures, leading to the cleavage of chromophoric groups. nih.gov

Characterization of Biodegradation Products and Pathways

To confirm the breakdown of the parent dye molecule and to understand the degradation mechanism, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. nih.gov

In the biodegradation of Alizarin Cyanine Green by Stropharia sp. ITCC-8422, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) analysis confirmed the breakdown of the parent molecule (mass = 622.574) into several smaller, lower molecular weight compounds. researchgate.net The identified degradation products included:

(E)-2-methylglutaconic acid (m/z = 149.0213)

Ethosuximide (m/z = 146.0585)

Leucinic acid (m/z = 155.0685) researchgate.net

Similarly, studies on the degradation of Malachite Green by laccase have identified multiple intermediates, suggesting that the degradation occurs via simultaneous pathways, such as N-demethylation and hydroxylation, leading to the breakdown of the complex triphenylmethane (B1682552) structure. nih.govplos.org The identification of these smaller, non-colored compounds provides direct evidence of biodegradation rather than just adsorption.

Assessment of Toxicity Reduction Post-Biodegradation

A critical aspect of any remediation process is ensuring that the degradation products are less harmful than the original pollutant. Toxicity assessments are conducted to evaluate the environmental safety of the treated effluent.

Following the biodegradation of Alizarin Cyanine Green by Stropharia sp., phytotoxicity studies were performed. The results revealed that the toxicity of the treated dye solution was significantly reduced compared to the untreated dye. researchgate.net This indicates that the biodegradation process not only removes the color but also detoxifies the effluent. Similar findings have been reported for other dyes, where the byproducts of laccase-mediated degradation showed reduced toxicity to plants, microbes, and even human cell lines. nih.govnih.gov This reduction in toxicity confirms the effectiveness of enzymatic bioremediation as a green and sustainable solution for treating dye-polluted wastewater. rsc.orgrsc.org

Alizarine Green G Interactions with Biological and Material Systems

Molecular Interactions in Biological Staining and Imaging

The molecular structure of Alizarine Green G facilitates its use in visualizing biological components. The dye's binding mechanisms primarily involve electrostatic interactions and hydrogen bonding with targets such as proteins and nucleic acids.

While the broader family of alizarin (B75676) dyes includes compounds well-known for their calcium-binding properties, the use of Alizarine Green G for this specific purpose is not documented in available research. The staining of calcium deposits in mineralized tissues is a role famously held by its counterpart, Alizarin Red S, which chelates calcium ions to form a characteristic red-orange complex. pschemicals.com This technique is standard for visualizing mineralization in osteoblast cultures and identifying calcium phosphate (B84403) crystals. pschemicals.com However, literature does not support a similar binding mechanism or application for Alizarine Green G.

Similar to its application in mineralized tissues, there is no evidence in the scientific literature to suggest that Alizarine Green G is used for the visualization of crystals in synovial fluid. This diagnostic test, aimed at detecting calcium-containing crystals like calcium pyrophosphate dihydrate (CPPD) and basic calcium phosphate (BCP), is another established application of Alizarin Red S.

Alizarine Green G has been used as an intra-vitam stain for the visualization of internal structures in insects. osu.edu When injected into a live subject, the dye selectively colors specific tissues, allowing for enhanced observation during gross dissection. osu.edu For instance, studies have shown it imparts a light green color to salivary glands and fat bodies, while the crop appears dull green. osu.edu

While not fluorescent in all conditions, Alizarine Green G can exhibit fluorescence under specific chemical environments. An early analysis noted that while the dye's aqueous solution has a greenish-blue color, reacting it with sodium hydroxide (B78521) (NaOH) produces a precipitate that, when dissolved in ether, shows a distinct green fluorescence.

Table 1: Staining Characteristics of Alizarine Green G in Insect Tissues

| Tissue/Structure | Observed Color | Time After Injection |

|---|---|---|

| Salivary Glands | Light Green | 30 minutes |

| Fat Bodies | Light Green (near injection point) | 30 minutes |

| Crop | Dull Green | 30 minutes |

| Malpighian Tubules | Green | 1, 2, and 3 days |

| Heart | Green (outline) | 1 and 3 days |

Data sourced from a study on differential stains in insect tissues. osu.edu

A highly sensitive method for the determination of nucleic acids has been developed utilizing the interaction between Alizarine Green G (AG), the cationic surfactant cetyltrimethylammonium bromide (CTMAB), and nucleic acids. This interaction is studied using Resonance Light Scattering (RLS) spectroscopy. The basis of this technique is that the anionic dye AG can aggregate on the surface of DNA, leading to a significant enhancement of the RLS signal. This aggregation does not occur effectively with the dye and nucleic acid alone; it requires a bridging agent.

The cationic surfactant CTMAB plays a crucial role in facilitating the interaction between Alizarine Green G and nucleic acids. Due to the electrostatic repulsion between the anionic dye and the negatively charged phosphate backbone of DNA, direct binding is unfavorable. CTMAB acts as a bridge, using its positive charge to interact with both the nucleic acid and the anionic dye, promoting the formation of a three-component complex (AG-CTMAB-DNA). This "synergistic effect" leads to the aggregation of the dye on the nucleic acid template, resulting in the enhanced RLS signal which is foundational for the analytical method. The optimal conditions for this interaction have been identified in research studies.

Table 2: Optimal Conditions for Alizarine Green-CTMAB-Nucleic Acid RLS Assay

| Parameter | Optimal Value |

|---|---|

| pH | 6.75 |

| Ionic Strength | 0.07 |

| Alizarine Green (AG) Concentration | 1.0 x 10⁻⁶ mol/L |

Data sourced from a study on the RLS spectrum of the AG-CTMAB-Nucleic Acids system.

Resonance Light Scattering (RLS) Based Interactions with Nucleic Acids

Alizarine Green G in Advanced Material Science Applications

Beyond biological staining, Alizarine Green G (also known by its Colour Index number, C.I. 61570) is widely used as a colorant in various material science and industrial applications due to its vibrant green hue and good fastness properties. sigmaaldrich.com

Its primary application is in the textile industry, where it is used to dye protein-based fibers such as wool and silk, as well as synthetic fibers like polyamide (nylon) and acrylics. sigmaaldrich.comchemimpex.comscientificlabs.com The dye's water-soluble nature and ability to bind effectively to these fibers make it a reliable choice for achieving long-lasting color. chemimpex.comtanyafoodcolors.com

The applications of Alizarine Green G extend to the coloring of numerous other materials. It is used as a dye for leather, paper, and wood. made-in-china.comevitachem.comnih.govworlddyevariety.com In more advanced applications, it is used to color anodized aluminum and is incorporated into polymers such as urea-melamine resin. evitachem.comnih.govworlddyevariety.comeuropa.eu It has also been used to color soap and certain types of surgical sutures. evitachem.comnih.gov

Table 3: Summary of Material Science Applications for Alizarine Green G

| Industry | Material/Product |

|---|---|

| Textiles | Wool, Silk, Polyamide (Nylon), Acrylic Fibers. sigmaaldrich.commade-in-china.comscientificlabs.com |

| Paper & Wood | Paper products, Wood staining. made-in-china.comevitachem.comnih.gov |

| Leather | Chromed leather goods. nih.gov |

| Polymers & Resins | Urea-melamine resin, other polymers. nih.goveuropa.eu |

| Coatings & Inks | General inks and coating products. europa.eu |

| Metals | Anodized aluminum. evitachem.comnih.gov |

| Cosmetics | Soap. evitachem.comnih.gov |

Integration into Dye-Doped Crystals for Enhanced Optical Properties

The incorporation of organic dyes into inorganic or semi-organic single crystals is a significant area of research aimed at developing new materials for optical and photonic devices. Studies have shown that doping crystals with Alizarine Green G can modify and enhance their intrinsic properties.

Research into the effects of Alizarine Green G on glycine (B1666218) single crystals has revealed significant improvements in the material's characteristics for optical applications. researchgate.net Pure and Alizarine Green G-doped glycine crystals have been successfully grown using the slow solvent evaporation method. researchgate.net Characterization of these crystals indicates that the dye molecules are incorporated into the crystal lattice, influencing its optical behavior.

The optical transparency of the grown crystals was confirmed by UV-Visible absorption spectroscopy. researchgate.net The analysis of linear optical constants, such as the absorption coefficient, band gap, extinction coefficient, and refractive index, provides a comprehensive understanding of how the dye integration affects the crystal's interaction with light. researchgate.net

Influence on Mechanical Strength and Photoluminescence